molecular formula C100H133F3N20O22S4 B6295681 Octreotide trifluoroacetate salt (Dimer, Parallel) CAS No. 1926163-80-5

Octreotide trifluoroacetate salt (Dimer, Parallel)

Cat. No.: B6295681
CAS No.: 1926163-80-5
M. Wt: 2152.5 g/mol
InChI Key: LUSPXROKXWWHOM-GZFVIQAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octreotide trifluoroacetate salt (Dimer, Parallel): is a synthetic octapeptide and a somatostatin receptor agonist. It is an analogue of the naturally occurring hormone somatostatin, which inhibits the secretion of several other hormones. The compound is characterized by its dimeric structure, where two octreotide molecules are linked via disulfide bonds between cysteine residues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octreotide trifluoroacetate salt (Dimer, Parallel) involves the formation of disulfide bonds between cysteine residues of two octreotide molecules. The process typically includes:

    Peptide Synthesis: The octreotide peptide is synthesized using solid-phase peptide synthesis (SPPS).

    Disulfide Bond Formation: The dimerization is achieved by oxidizing the cysteine residues to form disulfide bonds.

Industrial Production Methods: Industrial production of octreotide trifluoroacetate salt (Dimer, Parallel) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Octreotide trifluoroacetate salt (Dimer, Parallel) exerts its effects by binding to somatostatin receptors, which are G-protein-coupled receptors. This binding inhibits the release of several hormones, including growth hormone, insulin, and glucagon. The downstream effects involve the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of calcium and potassium channels .

Properties

IUPAC Name

(4R,7S,10S,13R,16S,19R,24R,27S,30R,33S,36S,39R)-10,33-bis(4-aminobutyl)-19,24-bis[[(2R)-2-amino-3-phenylpropanoyl]amino]-16,27-dibenzyl-4-N,39-N-bis[(2R,3R)-1,3-dihydroxybutan-2-yl]-7,36-bis[(1R)-1-hydroxyethyl]-13,30-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4,39-dicarboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H132N20O20S4.C2HF3O2/c1-55(121)77(49-119)111-95(135)81-53-141-142-54-82(96(136)112-78(50-120)56(2)122)116-98(138)84(58(4)124)118-88(128)72(38-22-24-40-100)106-92(132)76(46-64-48-104-70-36-20-18-34-66(64)70)110-90(130)74(44-62-31-15-8-16-32-62)108-94(134)80(114-86(126)68(102)42-60-27-11-6-12-28-60)52-140-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81;3-2(4,5)1(6)7/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,129)(H,110,130)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128);(H,6,7)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79+,80+,81+,82+,83+,84+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSPXROKXWWHOM-GZFVIQAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)NC(=O)C(CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)C(=O)NC(CO)C(C)O)C(=O)NC(CO)C(C)O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)NC(=O)[C@@H](CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H133F3N20O22S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2152.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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